

The Molecular Architecture of Perivine: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Perivine, a naturally occurring indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed exposition of the molecular structure of **Perivin**e, consolidating critical data for researchers and professionals engaged in drug discovery and development. This document outlines its chemical identity, physicochemical properties, and the stereochemical nuances that define its biological activity.

Chemical Identity and Molecular Structure

Perivine is classified as a vobasine-type monoterpenoid indole alkaloid.[1][2][3] Its core structure consists of a pentacyclic framework, featuring an indole nucleus fused to a complex, bridged azecino ring system.

The definitive chemical identity of **Perivin**e is established by its systematic IUPAC name and unique identifiers.



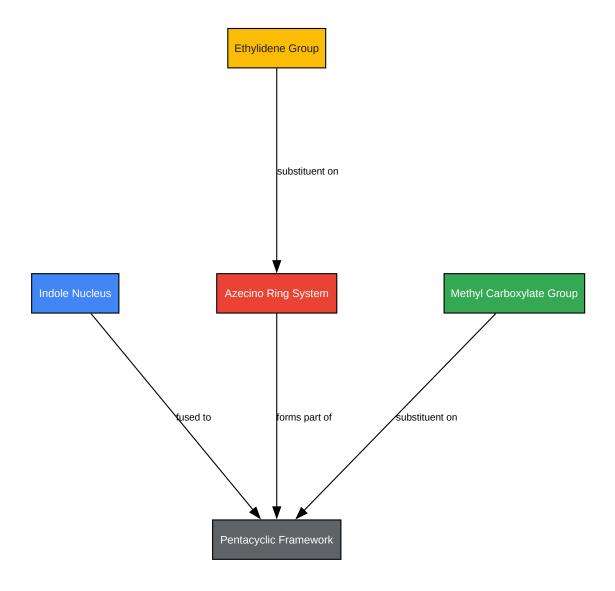
Identifier	Value	Source	
IUPAC Name	methyl (2S,6R,14S,E)-5- ethylidene-8-oxo- 2,3,4,5,6,7,8,9-octahydro-1H- 2,6-methanoazecino[5,4- b]indole-14-carboxylate	[1]	
CAS Number	2673-40-7	[1][2][3][4][5]	
Molecular Formula	C20H22N2O3	[1][2][3][5][6][7]	
Molecular Weight	338.41 g/mol	[1][2][7]	
InChI Key	NKTORRNHKYVXSU- XXMLWKDOSA-N	[1][6]	
SMILES	COC(=0) [C@@H]1[C@@H]2Cc(c(C(C[C@H]1/C(CN2)=C\C)=O) [nH]3)c4c3cccc4	[1]	

The stereochemistry of **Perivin**e is crucial for its biological function, with three defined stereocenters contributing to its specific three-dimensional conformation.[6] The absolute stereochemistry has been determined as (2S, 6R, 14S).[1]

Below is a diagram illustrating the logical relationship of **Perivin**e's core structural features.



Logical Relationship of Perivine's Structural Features



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Core structural components of the **Perivin**e molecule.

Physicochemical Properties



The physicochemical properties of **Perivin**e are essential for its handling, formulation, and pharmacokinetic profiling. The available data is summarized below.

Property	Value	Conditions	Source
Physical Description	Powder, Prisms from methanol	-	[4]
Melting Point	218-221 °C (decomposes)	-	
Optical Rotation	$[\alpha]D^{26} = -121.4^{\circ}$	Chloroform	
рКа	7.5	66% DMF	
UV max	314 nm	Ethanol	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	-	[4]

Experimental Protocols

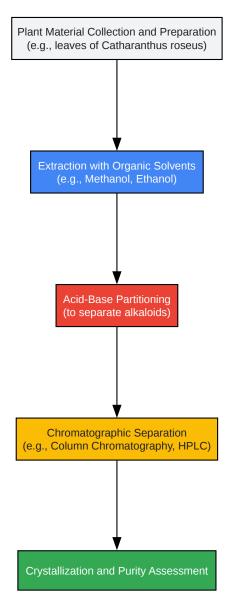
The structural elucidation of **Perivin**e has historically relied on a combination of spectroscopic techniques and chemical degradation studies. While specific, detailed experimental protocols from the original structure determination papers are not readily available in modern databases, a general workflow can be outlined based on standard practices for natural product chemistry.

Isolation and Purification of Perivine

Perivine is naturally found in various plant species, most notably from the genera Catharanthus (e.g., Catharanthus roseus) and Tabernaemontana.[8] The general procedure for its isolation involves the following steps:



General Workflow for Perivine Isolation



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A typical workflow for the isolation and purification of **Perivin**e.

Structural Elucidation Methodologies



The determination of **Perivin**e's complex molecular structure involves a suite of analytical techniques.

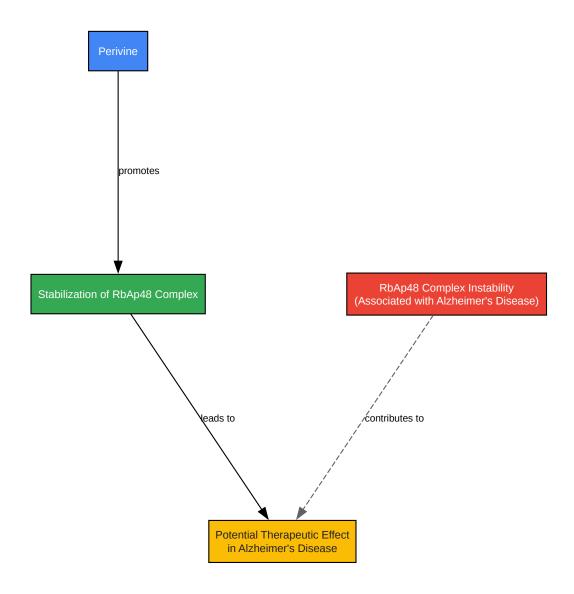
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecule, confirming the molecular formula C₂₀H₂₂N₂O₃.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental to elucidating the connectivity of atoms. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the complete proton and carbon assignments and the overall topology of the molecule. While specific peak assignments are not detailed in the readily available literature, the general regions for the observed protons and carbons can be inferred from the structure.
- Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch of the indole, C=O stretches of the ketone and ester, and C=C stretches of the aromatic ring and the ethylidene group.
- X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure, confirming the connectivity, stereochemistry, and bond lengths and angles. Although a crystal structure for **Perivin**e is not found in the open databases, this technique would be the gold standard for its structural confirmation.

Signaling Pathways and Biological Activity

Recent research has indicated that **Perivin**e may have therapeutic potential in the context of Alzheimer's disease. It is suggested to act by stabilizing the retinoblastoma-associated proteins (RbAp48) complex.[1] The disruption of this complex is implicated in the pathology of Alzheimer's disease.



Proposed Mechanism of Action of Perivine



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A simplified diagram of the proposed signaling pathway involving **Perivin**e.

Conclusion



The molecular structure of **Perivin**e presents a fascinating and complex chemical scaffold. This guide has provided a consolidated overview of its chemical identity, physicochemical properties, and the experimental approaches for its study. A thorough understanding of its molecular architecture is paramount for the ongoing research into its biological activities and the potential development of novel therapeutics. Further research, particularly the public deposition of detailed spectroscopic and crystallographic data, would be highly beneficial to the scientific community.

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